2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Overview

Description

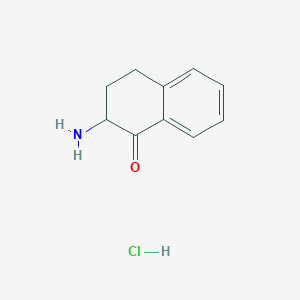

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride, also known as 2-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-OL HYDROCHLORIDE, is a chemical compound with the molecular formula C10H14ClNO . It is also known as 1,2,3,4-tetrahydronaphthalen-2-amine .

Synthesis Analysis

The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride starts from the corresponding 1-tetralones . The introduction of the nitrogen atom at the C(2) position of the starting tetralones is carried out through nitrosation followed by reduction of the intermediate hydroxyimino tetralone and (or) Neber rearrangement of the tosyloxy derivatives .Molecular Structure Analysis

The molecular structure of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride consists of a tetralin group combined with an amine . The molecular weight of this compound is 199.68 .Chemical Reactions Analysis

The compound has been used in the preparation of new chiral phosphine-aminophosphine ligands . It is also an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.68 and a molecular formula of C10H14ClNO . It is stored in an inert atmosphere at room temperature .Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

(1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, derived from naphthalene and related to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride, has been utilized as a chiral auxiliary in asymmetric Reformatsky reactions. This approach enables the synthesis of complex molecules with high enantioselectivity, crucial for the development of pharmaceuticals and fine chemicals (Orsini et al., 2005).

Kinetic Resolution of Cyclic α-Quaternary α-Amino Esters

The compound has been involved in the kinetic resolution of cyclic quaternary α-amino esters, facilitated by the enzyme Candida antarctica lipase B. This process enables the separation of enantiomers from racemic mixtures, essential for the production of enantiomerically pure compounds for research and drug development (Li, Rantapaju, & Kanerva, 2011).

Precursor for Serotonin Receptor Agonists

The compound serves as a precursor in the synthesis of 5-hydroxytryptamine receptor agonists, such as 8-OH-DPAT. This application demonstrates its role in developing compounds that can modulate neurotransmitter systems, offering potential therapeutic strategies for psychiatric and neurological disorders (Orsini et al., 2002).

Synthesis of Dopaminergic Drugs

A racemic version of the compound, known as 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (5,6-ADTN), was synthesized from 5,6-dimethoxynaphthalene-2-carboxylic acid. This process showcases the compound's relevance in generating dopaminergic drugs, potentially useful in treating Parkinson's disease and other dopaminergic pathologies (Göksu, SeÇen, & Sütbeyaz, 2006).

Enantiopure vic-Amino Alcohols and vic-Diamines Synthesis

The compound has been used to synthesize enantiopure vic-amino alcohols and vic-diamines, highlighting its utility in creating compounds with specific stereochemical configurations. Such compounds are of significant interest in medicinal chemistry for their potential biological activities (Orsini, Sello, & Bestetti, 2001).

Safety And Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

properties

IUPAC Name |

2-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZWHUHXZRJJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499842 | |

| Record name | 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride | |

CAS RN |

6298-95-9 | |

| Record name | 6298-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)

![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)